Pyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride
Description
Properties
IUPAC Name |
pyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3O2S/c7-13(11,12)5-4-9-10-3-1-2-8-6(5)10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXCMOFRNEHXSSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)S(=O)(=O)Cl)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of pyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride generally proceeds via:
- Cyclocondensation of 5-aminopyrazoles with electrophilic reagents such as β-dicarbonyl compounds, β-enaminones, β-ketonitriles, or unsaturated ketones/nitriles to form the pyrazolo[1,5-a]pyrimidine core.
- Subsequent functionalization to introduce the sulfonyl chloride group at the 3-position, often involving chlorosulfonation or related sulfonylation reactions.
This approach leverages the nucleophilic nature of the amino group on the pyrazole and electrophilicity of the carbonyl or related groups to form the fused heterocycle efficiently.
Detailed Synthetic Routes and Reaction Conditions
Cyclocondensation Using 1,3-Biselectrophilic Systems
- The most common and industrially scalable method involves the reaction of 5-aminopyrazoles with 1,3-biselectrophilic compounds such as β-dicarbonyls or β-enaminones.
- Typical solvents include ethanol or acetic acid, with bases like sodium ethoxide or amine catalysts facilitating the reaction.
- Heating under reflux or microwave irradiation accelerates the cyclization and improves yields.
| Reagents | Conditions | Outcome |
|---|---|---|
| 5-Aminopyrazole + β-diketone | Ethanol, NaOEt, reflux | Pyrazolo[1,5-a]pyrimidine core |
| 5-Aminopyrazole + Malonic acid + POCl3 + Pyridine | Heating, POCl3 activation | 5,7-Dichloro substituted product with high yield |
This method affords high functional group tolerance and can be scaled from milligram to kilogram quantities.
Introduction of Sulfonyl Chloride Group
- The sulfonyl chloride moiety is introduced by chlorosulfonation of the pyrazolo[1,5-a]pyrimidine intermediate.
- Typical reagents include chlorosulfonic acid or sulfuryl chloride under controlled temperature to avoid overreaction.
- Alternative methods involve trifluoromethanesulfonic anhydride (Tf2O) in the presence of pyridine to activate hydroxyl or amino groups, enabling sulfonylation at the desired position.
Representative Preparation Procedure
A specific example from literature illustrates the preparation of a related pyrazolo[1,5-a]pyrimidine sulfonyl derivative:
- A solution of the pyrazolo[1,5-a]pyrimidine derivative and pyridine in chloroform is cooled to 0°C.
- Trifluoromethanesulfonic anhydride is added dropwise.
- The mixture is stirred at room temperature for several hours.
- The reaction is quenched with saturated ammonium chloride solution, extracted with chloroform, and purified by silica gel chromatography.
- The product is obtained as a colorless powder with yields around 80-85%.
Reaction Optimization and Regioselectivity
- Regioselectivity during cyclization is controlled by the choice of electrophilic partners and reaction conditions.
- Electron-withdrawing substituents on the electrophiles can direct the formation of the fused ring system.
- Spectroscopic techniques such as 15N HMBC and NOE difference experiments are employed to confirm regiochemistry.
- Microwave irradiation has been shown to reduce reaction times significantly without compromising yield or selectivity.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Notes | Yield Range |
|---|---|---|---|
| Cyclocondensation | 5-Aminopyrazole + β-dicarbonyl compound (e.g., malonic acid, β-diketones) | Acidic or basic media, heating or microwave irradiation | 70-90% |
| Activation for sulfonylation | POCl3 + pyridine (for chlorination step) | Activates carboxylic acid derivatives for cyclization | Improved yield vs. basic media |
| Sulfonyl chloride introduction | Chlorosulfonic acid or Tf2O + pyridine | Controlled temperature to avoid overreaction | 80-85% |
| Purification | Silica gel chromatography | Ethyl acetate/hexane gradient | Pure colorless powder |
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The sulfonyl chloride group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: Pyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and other peroxides can be used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Major Products:
Sulfonamides: Formed through nucleophilic substitution reactions.
Oxidized and Reduced Derivatives: Products of oxidation and reduction reactions.
Scientific Research Applications
Medicinal Chemistry
Pyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride has shown significant potential in drug discovery and development due to its biological activities:
- Antitumor Activity : Research indicates that derivatives of this compound can inhibit specific cancer cell lines by targeting key enzymes involved in cellular proliferation . For instance, compounds derived from pyrazolo[1,5-a]pyrimidine scaffolds have been identified as selective protein inhibitors with anticancer properties.
- Enzymatic Inhibition : The compound acts as an inhibitor of various kinases and phosphatases, which are critical for cellular signaling pathways. Its ability to form covalent bonds with enzyme active sites enhances its efficacy as a biochemical tool .
Biochemical Research
In biochemical applications, this compound is utilized for:
- Protein Interaction Studies : The compound's reactivity allows it to be used in studies aimed at understanding protein-ligand interactions, which are fundamental in drug design.
- Biomolecular Probes : Its photophysical properties enable its use as a fluorescent probe in bioimaging applications. This versatility allows researchers to track cellular processes in real-time .
Industrial Applications
The industrial sector also benefits from the applications of this compound:
- Dyes and Pigments : Due to its unique chemical properties, it serves as an intermediate in the synthesis of various dyes and pigments that are used in textiles and coatings.
- Material Science : The compound's exceptional photophysical characteristics make it a candidate for developing new materials, including organic light-emitting devices (OLEDs) and sensors .
Anticancer Drug Development
Several studies have explored the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives:
- A study published in Molecules highlighted the synthesis of novel derivatives that exhibited significant cytotoxicity against various cancer cell lines. These compounds were shown to inhibit tumor growth through targeted enzyme inhibition .
Fluorescent Probes
Research demonstrated the use of pyrazolo[1,5-a]pyrimidine derivatives as fluorescent probes for live-cell imaging:
Mechanism of Action
The mechanism of action of pyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride involves its interaction with various molecular targets. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity . This interaction is crucial for its potential use as an enzymatic inhibitor in medicinal chemistry .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations :
- Substituent Position : The position of the sulfonyl chloride group (3 vs. 6) significantly impacts reactivity. For instance, 3-sulfonyl chlorides are more commonly used in amide couplings .
- Halogen Effects : Bromine substituents (e.g., at position 6 in ) enhance molecular weight and electrophilicity, facilitating nucleophilic substitutions.
- Functional Group Variation : Sulfonamide derivatives (e.g., ) exhibit lower reactivity than sulfonyl chlorides but offer improved stability for in vivo applications.
Core Heterocycle Variations
Table 2: Comparison with Pyridine and Triazine Analogues
Key Observations :
- Pyrimidine vs. Pyridine : The pyrimidine core’s dual nitrogen atoms enhance binding affinity in kinase active sites compared to pyridine analogues .
- Triazine vs. Pyrimidine : Pyrazolotriazines exhibit similar inhibitory potency but inferior pharmacokinetics, highlighting the pyrimidine scaffold’s advantage in drug design .
Biological Activity
Pyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride is a compound within the broader family of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities, particularly in medicinal chemistry. This article synthesizes current research findings on the biological activity of this compound, focusing on its potential as an anticancer agent and its role as an enzyme inhibitor.
1. Overview of Pyrazolo[1,5-a]pyrimidine Derivatives
Pyrazolo[1,5-a]pyrimidines are recognized for their ability to interact with various biological targets, including kinases and other enzymes. These compounds have been extensively studied due to their promising therapeutic applications, particularly in cancer treatment and as selective enzyme inhibitors.
Table 1: Key Properties of this compound
| Property | Description |
|---|---|
| Molecular Formula | C₇H₅ClN₄O₂S |
| Molecular Weight | 232.66 g/mol |
| Solubility | Soluble in organic solvents; limited in water |
| Biological Activity | Anticancer, enzyme inhibition |
2.1 Anticancer Potential
Recent studies have highlighted the anticancer properties of pyrazolo[1,5-a]pyrimidine derivatives. For instance, compounds derived from this scaffold have shown significant activity against various cancer cell lines by inhibiting key signaling pathways involved in cell proliferation and survival.
- Case Study : A study by Gavrin et al. demonstrated that modifications to the pyrazolo[1,5-a]pyrimidine structure could yield potent inhibitors of Casein Kinase 2 (CK2), a protein kinase implicated in cancer progression. The optimized compounds exhibited IC50 values in the low nanomolar range against CK2α and CK2α’ .
2.2 Enzyme Inhibition
The ability of pyrazolo[1,5-a]pyrimidines to inhibit specific enzymes has been a focal point in drug development. The sulfonyl chloride derivative has been particularly noted for its role as a hinge-binding moiety in the design of selective CK2 inhibitors.
- Mechanism : The binding mode involves interaction with the ATP-binding site of CK2, which is crucial for its enzymatic activity. This interaction is facilitated by structural modifications at the 3 and 5 positions of the pyrazolo[1,5-a]pyrimidine core .
3. Structure-Activity Relationship (SAR)
Understanding the SAR of pyrazolo[1,5-a]pyrimidines is essential for optimizing their biological activity. Variations in substituents at specific positions can significantly influence their potency and selectivity.
Table 2: Structure-Activity Relationships of Pyrazolo[1,5-a]pyrimidines
| Position | Substituent Type | Effect on Activity |
|---|---|---|
| 3 | Aromatic groups | Enhances binding affinity to CK2 |
| 5 | Aliphatic linkers | Improves selectivity |
| 7 | Electron-withdrawing groups | Increases potency against cancer cells |
4. Recent Advances and Applications
Recent research has focused on expanding the applications of pyrazolo[1,5-a]pyrimidine derivatives beyond traditional uses. For example:
- Photophysical Properties : Some derivatives exhibit unique photophysical properties that make them suitable as fluorescent markers in biological imaging .
- Material Science : The structural versatility of these compounds has led to their exploration in material science applications due to their ability to form stable crystalline structures .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for pyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride, and how is regioselectivity controlled during cyclization?
- Methodological Answer : A key approach involves cyclization of 5-aminopyrazoles with enaminonitriles or enaminones. For example, condensation of 4-phenyldiazenyl-1H-pyrazole-3,5-diamine with enaminonitriles under basic conditions (e.g., KOH in ethanol) yields pyrazolo[1,5-a]pyrimidines. Regioselectivity is determined using 15N HMBC and NOE difference experiments to confirm the orientation of substituents . Cascade cyclization of aryl-substituted acetonitriles with N,N-dimethylformamide dimethyl acetal (DMF-DMA) is another route, enabling halogen leaving groups at the 5-position for further functionalization .
Q. What spectroscopic and crystallographic techniques are used to characterize pyrazolo[1,5-a]pyrimidine derivatives?
- Methodological Answer :
- NMR : 1H/13C NMR and 15N HMBC confirm regiochemistry and hydrogen bonding patterns. NOE experiments resolve spatial arrangements of substituents .
- X-ray Crystallography : Used to determine bond lengths and angles, as demonstrated for 7-chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile (monoclinic system, space group P21/c) .
- UV-Vis/Fluorescence : Absorption coefficients (e.g., ε = 440 nm in THF) and emission spectra assess intramolecular charge transfer (ICT) properties for fluorophore applications .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear gloves, protective eyewear, and lab coats to avoid skin/eye contact (Skin Corr. 1B hazard) .
- Ventilation : Use fume hoods due to reactive sulfonyl chloride groups, which release HCl upon hydrolysis.
- Waste Disposal : Segregate halogenated waste (WGK 3 classification) and dispose via certified hazardous waste services .
Advanced Research Questions
Q. How do substituent modifications at the 3-sulfonyl position influence biological activity?
- Methodological Answer : The sulfonyl chloride group serves as a reactive handle for introducing pharmacophores. For example:
- Antimicrobial Activity : Coupling with thiazol-2-yldiazenyl moieties enhances activity against Gram-positive bacteria (MIC ≤ 8 µg/mL). Structure-activity relationship (SAR) studies reveal electron-withdrawing groups (e.g., -CF3) improve membrane penetration .
- Kinase Inhibition : 3-Sulfonamide derivatives exhibit selective inhibition of Pim-1 kinase (IC50 < 50 nM) via hydrogen bonding with hinge-region residues .
Q. What strategies optimize the electronic properties of pyrazolo[1,5-a]pyrimidine derivatives for materials science applications?
- Methodological Answer :
- Post-Functionalization : Nitration or halogenation at positions 5–7 modulates π-conjugation. For example, 7-aryl-substituted derivatives show red-shifted emission (λem = 520–550 nm) due to extended ICT .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize charge-separated states, enhancing fluorescence quantum yields (ΦF up to 0.45 in THF) .
Q. How can contradictions in biological data (e.g., varying IC50 values across studies) be resolved?
- Methodological Answer :
- Assay Standardization : Use consistent cell lines (e.g., HCT-116 for antitumor studies) and control compounds (e.g., doxorubicin) to minimize variability .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) identifies binding pose discrepancies. For instance, 3-sulfonyl derivatives may adopt alternate conformations in CHK1 vs. Pim-1 kinases due to steric clashes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
